2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole
Overview
Description
2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole (CPPT) is a small molecule that has been used in various scientific research applications, including biochemical and physiological studies. CPPT is a heterocyclic compound that is composed of a chloro-substituted thiazole ring with a propylphenoxymethyl side chain. It has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as for its ability to interact with certain receptors and to modulate their activity.
Scientific Research Applications
Corrosion Inhibition
One application of thiazole derivatives is in corrosion inhibition. Studies have shown that thiazole derivatives, such as 2-amino-4-(4-chlorophenyl)-thiazole and similar compounds, are effective in inhibiting the corrosion of iron. These findings are based on density functional theory calculations and molecular dynamics simulations, indicating their potential utility in protecting metal surfaces from corrosion (Kaya et al., 2016).
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial properties. For example, a study on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Similarly, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has shown antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Anticancer Activities
Certain thiazole derivatives have shown promise as anticancer agents. For instance, studies on thiazole and 1,3,4-thiadiazole derivatives have reported significant anticancer activities. Compounds like 4-Methyl-2-phenylthiazole-5-carbohydrazide exhibited notable in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017).
Analgesic and Anti-inflammatory Effects
Some thiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, 3-acetyl-5-[(4-chloro-3- methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1, 3, 4-oxadiazole and related compounds have shown potent analgesic and anti-inflammatory effects in animal studies (Dewangan et al., 2015).
Photo-degradation Studies
Thiazole-containing compounds have also been studied for their behavior under photo-degradation. A pharmaceutical compound with a thiazole structure was observed to degrade into a single primary photo-degradation product under visible light, which provides insights into the stability and reactivity of such compounds (Wu et al., 2007).
properties
IUPAC Name |
2-chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c1-2-3-10-4-6-11(7-5-10)16-9-12-8-15-13(14)17-12/h4-8H,2-3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBFBCEJRMCLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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